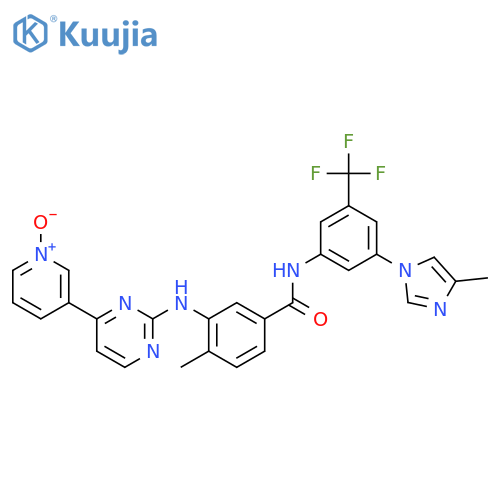Cas no 1246817-85-5 (Nilotinib N-Oxide)

Nilotinib N-Oxide 化学的及び物理的性質
名前と識別子
-
- Nilotinib N-Oxide
- 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(1-oxidopyridin-1-ium-3-yl)pyrimidin-2-yl]amino]benzamide
-
計算された属性
- せいみつぶんしりょう: 545.17900
じっけんとくせい
- PSA: 113.68000
- LogP: 6.84630
Nilotinib N-Oxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | N465310-2.5mg |
Nilotinib N-Oxide |
1246817-85-5 | 2.5mg |
$ 170.00 | 2023-09-06 | ||
| TRC | N465310-25mg |
Nilotinib N-Oxide |
1246817-85-5 | 25mg |
$ 1335.00 | 2023-09-06 | ||
| A2B Chem LLC | AE38625-25mg |
Nilotinib N-Oxide |
1246817-85-5 | 25mg |
$1399.00 | 2024-04-20 | ||
| A2B Chem LLC | AE38625-2.5mg |
Nilotinib N-Oxide |
1246817-85-5 | 2.5mg |
$283.00 | 2024-04-20 |
Nilotinib N-Oxide 関連文献
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
Nilotinib N-Oxideに関する追加情報
Nilotinib N-Oxide: A Comprehensive Overview
Nilotinib N-Oxide, also known by its CAS number 1246817-85-5, is a compound that has garnered significant attention in the fields of pharmacology and medicinal chemistry. This compound is a derivative of nilotinib, a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The term refers to the specific chemical modification where an oxygen atom is added to the nitrogen atom in the nilotinib structure, creating a unique compound with distinct properties.
The synthesis of nilotinib n-oxide involves a carefully controlled oxidation process, which is a common method in organic chemistry for modifying nitrogen-containing compounds. This process not only alters the chemical structure but also impacts the compound's pharmacokinetic and pharmacodynamic properties. Recent studies have shown that nilotinib n-oxide exhibits enhanced solubility and bioavailability compared to its parent compound, making it a promising candidate for further drug development.
One of the key areas of research surrounding nilotinib n-oxide is its potential application in targeted cancer therapies. By modifying the original nilotinib structure, researchers aim to improve its efficacy while reducing adverse side effects. Preclinical studies have demonstrated that nilotinib n-oxide retains its ability to inhibit tyrosine kinases, particularly BCR-ABL, which is a critical target in CML treatment. Additionally, the compound has shown potential in inhibiting other oncogenic kinases, broadening its therapeutic applications.
The structural modification in nilotinib n-oxide also influences its stability and metabolic profile. Studies conducted using advanced analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have provided insights into the compound's stability under various conditions. These findings are crucial for determining the optimal formulation and administration routes for nilotinib n-oxide in clinical settings.
In terms of clinical applications, nilotinib n-oxide is currently undergoing preclinical trials to evaluate its safety and efficacy. Researchers are particularly interested in its ability to overcome resistance mechanisms that often develop in cancer cells during long-term treatment with tyrosine kinase inhibitors. Early results suggest that nilotinib n-oxide may offer a new avenue for treating drug-resistant CML cases.
The development of nilotinib n-oxide also highlights the importance of continuous innovation in drug design. By leveraging modern chemical synthesis techniques and computational modeling, scientists can create compounds with improved therapeutic profiles. The case of nilotinib n-oxide serves as an example of how subtle structural modifications can lead to significant advancements in medical treatments.
In conclusion, nilotinib n-oxide (CAS No. 1246817-85-5) represents a promising advancement in the field of oncology drug development. Its unique chemical properties, enhanced bioavailability, and potential for targeting resistant cancer cells make it a subject of intense research interest. As ongoing studies continue to unravel its full therapeutic potential, nilotinib n-oxide holds the promise of becoming an important tool in the fight against cancer.
1246817-85-5 (Nilotinib N-Oxide) 関連製品
- 641571-10-0(Nilotinib)
- 1342640-77-0(2-(2-ethoxyphenyl)propan-2-ol)
- 923250-22-0(ethyl 1,2-dimethyl-5-(thiophene-2-carbonyloxy)-1H-indole-3-carboxylate)
- 185040-35-1(4-(Ethylamino)-2-(methylthio)pyrimidine-5-carbaldehyde)
- 1226457-63-1(7-phenyl-2-(4-phenylpiperazin-1-yl)-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1212083-22-1(1-(2-Phenylcyclopropyl)ethan-1-amine)
- 2228820-38-8(3-(4-chloro-1-ethyl-1H-imidazol-5-yl)oxypiperidine)
- 1226454-88-1(methyl 4-(2-{(3-phenylpropyl)carbamoylamino}ethyl)piperazine-1-carboxylate)
- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)
- 1797876-24-4(N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide)



